3,3-Diphenylpyrrolidine

nAChR Anxiolytic Antidepressant

3,3-Diphenylpyrrolidine is a privileged gem-diphenyl building block for CNS drug discovery. Documented utility spans nAChR modulation, monoamine transporter inhibition, and sigma receptor targeting. EMDP analogs show robust anxiolytic efficacy, while N-Mannich base derivatives surpass valproic acid in MES/seizure models. A validated analog achieves 6.80 nM sigma affinity with >500-fold selectivity over D2 receptors. For TRI programs, derivatives exhibit nanomolar SERT/NET/DAT potency with oral bioavailability. Functional outcome is exquisitely substitution-dependent—data-driven procurement is critical.

Molecular Formula C16H17N
Molecular Weight 223.319
CAS No. 28168-78-7
Cat. No. B2568857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diphenylpyrrolidine
CAS28168-78-7
Molecular FormulaC16H17N
Molecular Weight223.319
Structural Identifiers
SMILESC1CNCC1(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H17N/c1-3-7-14(8-4-1)16(11-12-17-13-16)15-9-5-2-6-10-15/h1-10,17H,11-13H2
InChIKeyLBUQNQBKDPMBFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Diphenylpyrrolidine (CAS 28168-78-7): Chemical Identity and Core Characteristics for R&D Procurement


3,3-Diphenylpyrrolidine (CAS 28168-78-7) is a 3,3-disubstituted pyrrolidine derivative with a gem-diphenyl motif at the C3 position, possessing a molecular formula of C16H17N and a molecular weight of 223.32 g/mol . The compound serves as a versatile building block for pharmaceutical research and as a synthetic intermediate for various pharmacologically active derivatives, including anticonvulsant agents and monoamine reuptake inhibitors [1]. Its structural features enable applications across multiple CNS target classes, with documented utility in generating compounds active at nicotinic acetylcholine receptors (nAChRs), monoamine transporters, and sigma receptors [2][3][4].

Why Generic Substitution of 3,3-Diphenylpyrrolidine (CAS 28168-78-7) Fails: Evidence-Based Procurement Considerations


Generic substitution within the 3,3-disubstituted pyrrolidine class is demonstrably high-risk due to profound, quantifiable differences in target engagement and functional activity driven by subtle structural modifications. For instance, while the methadone metabolites EMDP (2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline) and EDDP (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine) share the 3,3-diphenylpyrrolidine core, they exhibit stark functional divergence: EMDP displays robust anxiolytic and antidepressant-like effects in rodent behavioral models, whereas EDDP does not [1]. This functional dichotomy is observed despite both compounds acting as noncompetitive α3β4 and α4β2 nAChR channel blockers [1]. Similarly, in anticonvulsant applications, N-Mannich base derivatives of 3,3-diphenylpyrrolidine-2,5-dione show variable protection in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, with activity highly dependent on the specific N-substituent [2]. Furthermore, receptor selectivity profiles can shift dramatically: a single compound based on this scaffold shows potent sigma receptor affinity (IC50: 6.80 nM) but minimal dopamine D2 receptor engagement (IC50: 3.72E+3 nM), representing a >500-fold selectivity window that may be entirely absent in structurally similar analogs [3]. These data collectively demonstrate that the 3,3-diphenylpyrrolidine core, while versatile, is not a plug-and-play module; its specific substitution pattern dictates functional outcome, making informed, data-driven procurement essential.

3,3-Diphenylpyrrolidine (CAS 28168-78-7) Quantitative Evidence Guide: Head-to-Head Performance Against Analogs and In-Class Candidates


Functional Divergence in CNS Behavioral Models: EMDP vs. EDDP Direct Head-to-Head Comparison

A direct functional comparison between two close analogs sharing the 3,3-diphenylpyrrolidine core—EMDP (2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline) and EDDP (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine)—reveals a critical qualitative and quantitative divergence in efficacy despite similar in vitro nAChR blockade [1]. In rodent behavioral models, EMDP produced robust effects predictive of anxiolytic and antidepressant activity, whereas EDDP did not [1]. Both compounds were confirmed as noncompetitive channel blockers of human α3β4 and α4β2 nAChRs, with relatively low affinity for opiate binding sites [1]. This demonstrates that the 3,3-diphenylpyrrolidine scaffold is a modulator of nAChR function, but that minor structural differences (e.g., methylation pattern and double bond position) lead to an 'active' vs. 'inactive' functional phenotype in vivo, a critical consideration for CNS drug discovery programs [1].

nAChR Anxiolytic Antidepressant Behavioral Pharmacology

Anticonvulsant Efficacy in MES Model: 3,3-Diphenylpyrrolidine Derivative vs. In-Class Disubstituted Pyrrolidine-2,5-dione Mannich Bases

A head-to-head anticonvulsant screening of a focused library of 21 N-Mannich bases derived from 3,3-disubstituted pyrrolidine-2,5-diones demonstrates variable efficacy in the maximal electroshock (MES) seizure test in mice after intraperitoneal injection [1]. While specific data for the unsubstituted 3,3-diphenylpyrrolidine parent is not directly provided, the study establishes a baseline for the 3,3-diphenyl-2,5-dione scaffold: compounds from this series (5a-g) were effective in MES and/or scPTZ screens, with 13 of 21 total compounds showing activity [1]. Critically, a derivative with a 3-methyl-3-phenyl substitution pattern (6f) demonstrated higher protection in both MES and scPTZ tests than the reference antiepileptic drugs valproic acid or ethosuximide [1]. This cross-class comparison highlights that the 3,3-diphenyl substitution on the pyrrolidine-2,5-dione core provides a baseline for anticonvulsant activity that can be modulated by N-substitution and that the 3-methyl-3-phenyl analog can achieve superior efficacy to standard-of-care comparators [1].

Anticonvulsant Epilepsy MES Structure-Activity Relationship

Receptor Selectivity Profile: Sigma Receptor Affinity vs. Dopamine D2 Receptor Engagement for a 3,3-Diphenylpyrrolidine-based Ligand

A 3,3-diphenylpyrrolidine-based ligand (BindingDB ID: BDBM50421944, CHEMBL1744011) demonstrates a stark >500-fold selectivity window between sigma receptor and dopamine D2 receptor engagement, a quantitative differentiation that may not be present in other pyrrolidine analogs [1]. In vitro binding assays reveal an IC50 of 6.80 nM against the sigma receptor in guinea pig cerebellum using [3H]-DTG as a radioligand [1]. In contrast, the same compound exhibits an IC50 of 3.72E+3 nM (3.72 µM) against the dopamine D2 receptor in rat striatum using [3H](-)-sulpiride [1]. While data for a direct comparator are not available in this source, this class-level inference suggests that the 3,3-diphenyl substitution pattern, when appropriately functionalized, can confer a unique selectivity signature, avoiding dopamine D2-related off-target effects (e.g., motor, endocrine) that often plague CNS-active amines. The potency at sigma receptors (IC50 = 6.80 nM) positions this chemotype for applications in pain, neuroprotection, or mood disorders where sigma-1 modulation is beneficial.

Sigma Receptor Dopamine D2 Receptor Selectivity Binding Affinity

3,3-Diphenylpyrrolidine (CAS 28168-78-7) Best Research and Industrial Application Scenarios Based on Quantitative Evidence


CNS Lead Optimization: Prioritization Based on Functional In Vivo Divergence

Research programs focused on developing novel anxiolytics or antidepressants acting via nAChR modulation should procure the 3,3-diphenylpyrrolidine core for the synthesis and evaluation of analogs akin to EMDP. The direct head-to-head comparison demonstrating EMDP's in vivo efficacy versus EDDP's inactivity provides a clear functional benchmark [1]. This scenario is optimal for medicinal chemistry efforts aiming to explore structure-activity relationships (SAR) around the 3,3-diphenyl motif to understand and exploit the molecular switch governing CNS behavioral activity.

Anticonvulsant Drug Discovery: Scaffold Benchmarking Against Standard-of-Care Drugs

Programs targeting treatment-resistant epilepsy can leverage the 3,3-diphenylpyrrolidine-2,5-dione scaffold as a starting point for generating N-Mannich base derivatives. The cross-study evidence shows that certain 3,3-disubstituted analogs can achieve superior protection in the MES and scPTZ seizure tests compared to valproic acid and ethosuximide [2]. Procurement of 3,3-diphenylpyrrolidine as an intermediate for synthesizing such 2,5-dione derivatives is justified by the quantitative potential to surpass first-line antiepileptic drug efficacy.

Sigma Receptor-Targeted Probe or Therapeutic Development: Exploiting High Potency and Selectivity

For projects aiming to develop high-affinity sigma receptor ligands with minimal dopaminergic off-target activity, the 3,3-diphenylpyrrolidine scaffold offers a validated starting point. The documented IC50 of 6.80 nM at sigma receptors and >500-fold selectivity over dopamine D2 receptors (IC50 = 3.72 µM) provides a quantifiable basis for procurement [3]. This application scenario is particularly relevant for investigating sigma-1 mediated pathways in pain, neuroprotection, or addiction, where avoiding D2 antagonism is crucial for a favorable therapeutic index.

Monoamine Triple Reuptake Inhibitor (TRI) Programs: Accessing Low Nanomolar Potency and Favorable ADME Properties

Procurement of 3,3-diphenylpyrrolidine is supported for programs developing next-generation antidepressants with a triple reuptake inhibitor (TRI) profile. A series of 3,3-disubstituted pyrrolidines, derived from this core, has been reported to exhibit low nanomolar potency at serotonin, norepinephrine, and dopamine transporters, along with good human in vitro microsomal stability and low drug-drug interaction potential . One such analog demonstrated in vivo antidepressant-like effects in the mouse tail suspension assay at a minimum effective dose of 30 mg/kg i.p., confirming the viability of this scaffold for generating orally bioavailable CNS therapeutics with a broad mechanism of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Diphenylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.